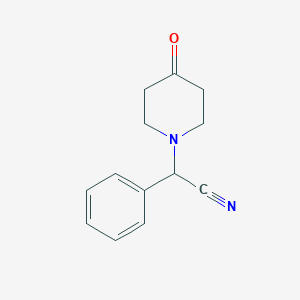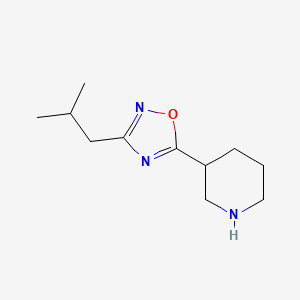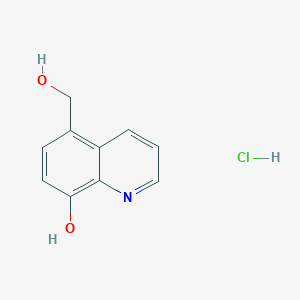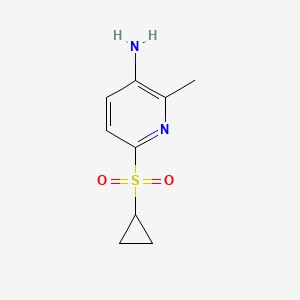
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a trimethylsilyl group, and a carboxamide functional group. The presence of these groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
The synthesis of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives.
Applications De Recherche Scientifique
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of protein phosphotyrosine phosphatase 1B (PTP1B), a negative regulator of leptin signaling . This inhibition enhances leptin signal transduction, which can have therapeutic implications for metabolic disorders.
The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to conformational changes that inhibit enzyme activity. This interaction is facilitated by the presence of the oxo and trimethylsilyl groups, which enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be compared to other similar compounds, such as:
4-Oxo-1,4-dihydroquinoline-3-carboxamide: This compound lacks the trimethylsilyl group, which affects its reactivity and biological activity.
4-Oxo-1,4-dihydrocinnoline derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: While structurally different, these compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
389795-73-7 |
|---|---|
Formule moléculaire |
C9H14N2O2Si |
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
4-oxo-1-trimethylsilylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)11-5-4-8(12)7(6-11)9(10)13/h4-6H,1-3H3,(H2,10,13) |
Clé InChI |
XNVXAHXBDUEETR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C=CC(=O)C(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)




![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)



